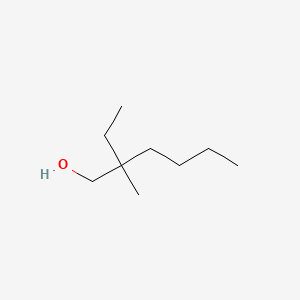

2-Ethyl-2-methylhexan-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

63126-08-9 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2-ethyl-2-methylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-6-7-9(3,5-2)8-10/h10H,4-8H2,1-3H3 |

InChI Key |

DKYDBQBEFXCOJY-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(CC)CO |

Canonical SMILES |

CCCCC(C)(CC)CO |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-2-methylhexan-1-OL physical and chemical properties

This guide focuses on 2-Ethyl-2-methylhexan-1-ol (CAS: 63126-08-9), a highly branched "neo-alcohol" distinguished by a quaternary carbon at the

Executive Summary: The "Neo" Advantage

2-Ethyl-2-methylhexan-1-ol (C

Why this matters: The steric bulk adjacent to the hydroxyl group significantly retards the rate of nucleophilic attack on derivatives (e.g., esters), providing exceptional hydrolytic and thermal stability . This makes it a target molecule for high-performance synthetic lubricants and weather-resistant coating resins where standard alcohols fail.[1]

Physicochemical Profile

The following data aggregates experimental and computed values for CAS 63126-08-9.[1][3]

| Property | Value | Unit | Notes |

| Molecular Formula | C | - | - |

| Molecular Weight | 144.26 | g/mol | - |

| CAS Number | 63126-08-9 | - | Distinct from 2-EH (104-76-7) |

| Boiling Point | 194 - 198 | °C | @ 760 mmHg (Est.)[1] |

| Density | 0.835 | g/cm³ | @ 20°C |

| LogP (Octanol/Water) | 3.10 | - | Lipophilic; Bioaccumulation potential |

| Vapor Pressure | 0.08 | mmHg | @ 25°C (Low volatility) |

| Refractive Index | 1.435 | - | |

| Solubility | < 100 | mg/L | In water (Hydrophobic) |

| Flash Point | ~82 | °C | Combustible Liquid |

Structural Analysis & Reactivity

The Steric Shielding Effect

The defining feature of 2-ethyl-2-methylhexan-1-ol is the quaternary C2 carbon .[1] In a standard primary alcohol (R-CH

-

The Hydroxymethyl group (-CH

OH)[1] -

An Ethyl group (-CH

CH -

A Methyl group (-CH

)[1] -

A Butyl chain (-(CH

)

Impact on Reactivity:

-

Esterification: Reaction rates with carboxylic acids are significantly slower than linear C9 alcohols due to the "Umbrella Effect" of the alkyl groups blocking the approach of the electrophile.

-

Hydrolysis Resistance: Once formed, esters of this alcohol are exceptionally stable against acid/base hydrolysis. The quaternary center prevents the formation of the tetrahedral intermediate required for ester cleavage.[1]

-

Oxidation: Oxidation to the corresponding acid (2-ethyl-2-methylhexanoic acid) is possible but requires rigorous conditions due to the lack of

-protons at the C2 position (preventing enolization pathways common in other oxidations).[1]

Synthesis & Manufacturing Protocols

The industrial production of "neo-alcohols" typically follows the Koch-Haaf Reaction route or specialized Aldol/Alkylation sequences.[1]

Method A: Reduction of Neo-Acids (Primary Industrial Route)

This method ensures the formation of the quaternary center via carbonylation of a branched olefin.

Protocol:

-

Feedstock: A branched C8 olefin (e.g., diisobutylene isomers) is reacted with CO and water under high pressure (Koch Reaction) to form 2-ethyl-2-methylhexanoic acid (a Neo-Acid).[1]

-

Reduction: The acid is hydrogenated to the alcohol.[1]

Experimental Workflow (Laboratory Scale Reduction):

-

Reagents: 2-Ethyl-2-methylhexanoic acid (1.0 eq), LiAlH

(1.5 eq), Anhydrous THF.[1] -

Step 1: Charge a flame-dried 3-neck flask with LiAlH

suspended in THF under N -

Step 2: Add the acid dropwise at 0°C (Exothermic H

evolution). -

Step 3: Reflux for 4 hours to ensure complete reduction of the sterically hindered carboxyl group.

-

Step 4: Quench via Fieser workup (Water -> 15% NaOH -> Water).[1]

-

Step 5: Distill under reduced pressure to isolate the alcohol.

Visualization: Synthesis Pathway

Figure 1: The industrial "Neo-Acid" route converts branched olefins to hindered alcohols via carbonylation and subsequent reduction.[1][3][4][5]

Applications in Drug Development & Materials

Pharmaceutical Excipients & Solvents

-

Permeation Enhancer: The branched lipophilic tail allows for disruption of the stratum corneum lipid bilayer, potentially acting as a penetration enhancer for transdermal drug delivery systems.

-

Solubility: Excellent solvent for lipophilic active pharmaceutical ingredients (APIs) that are unstable in water.

Synthetic Lubricants (Bio-compatible)

Esters synthesized from 2-ethyl-2-methylhexan-1-ol and dicarboxylic acids (e.g., adipic acid) form Hindered Polyol Esters .[1]

-

Mechanism: The quaternary beta-carbon blocks water attack, preventing the lubricant from degrading into acidic byproducts, even in high-humidity/high-temperature environments (e.g., turbine oils).[1]

Advanced Coatings

Used as a building block for low-VOC alkyd resins .[1] The steric bulk lowers the viscosity of the resin (by disrupting chain packing), allowing for high-solids formulations that require less solvent.[1]

Safety & Toxicology (MSDS Summary)

While specific toxicological data for this isomer is less abundant than for 2-EH, its structural analogs suggest the following profile:

-

GHS Classification:

-

Handling Protocol: Use chemically resistant gloves (Nitrile > 0.11mm).[1] Avoid mist generation.[1][6][7][9]

-

Metabolism: Unlike 2-ethylhexanol, which oxidizes rapidly to 2-ethylhexanoic acid (a known teratogen), the quaternary center of 2-ethyl-2-methylhexan-1-ol likely alters its metabolic oxidation rate, potentially reducing the peak concentration of the corresponding acid metabolite.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14747414, 2-Ethyl-2-methylhexan-1-ol. Retrieved from [Link]

-

Fefer, M. (1979).[1] Neo-Acids: Synthetic Fatty Acids.[1] Journal of the American Oil Chemists' Society.[1] (Contextual grounding for Neo-acid synthesis).

Sources

- 1. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-2-methylhexan-1-OL|C9H20O|63126-08-9 [benchchem.com]

- 3. 2-Ethyl-2-methylhexan-1-ol | C9H20O | CID 14747414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 5. ethyl 2-methyl-2-ethyl hexanoate, 58308-70-6 [thegoodscentscompany.com]

- 6. download.basf.com [download.basf.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

2-Ethyl-2-methylhexan-1-OL CAS number and molecular structure

This technical guide provides a comprehensive analysis of 2-Ethyl-2-methylhexan-1-ol , a specialized branched fatty alcohol characterized by a sterically hindered quaternary carbon adjacent to the hydroxyl group.

Structural Analysis, Synthesis, and Applications in Drug Development

Executive Summary

2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9) is a C9 branched primary alcohol.[1][2][3] Unlike its linear or mono-branched analogs (e.g., 2-ethylhexanol), this molecule possesses a quaternary carbon at the alpha position (C2). This structural feature imparts unique physicochemical stability, specifically retarding metabolic oxidation—a critical attribute for designing stable lipophilic side chains in pharmaceutical compounds. This guide details its molecular architecture, validated synthesis protocols, and utility as a metabolic blockade in drug design.

Part 1: Identity & Molecular Architecture

Chemical Identification

The molecule is defined by a hexane backbone substituted at the C2 position with both an ethyl and a methyl group, creating a chiral quaternary center.

| Parameter | Data |

| CAS Number | 63126-08-9 |

| IUPAC Name | 2-Ethyl-2-methylhexan-1-ol |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| SMILES | CCCCC(C)(CC)CO |

| InChI Key | DKYDBQBEFXCOJY-UHFFFAOYSA-N |

| Chirality | The C2 carbon is chiral (attached to -CH₂OH, -CH₃, -C₂H₅, -C₄H₉). It exists as a racemic mixture unless stereoselectively synthesized. |

Structural Visualization

The following diagram illustrates the steric crowding around the hydroxyl group, which is key to its chemical resistance.

Figure 1: Connectivity highlighting the quaternary C2 center which provides steric shielding to the primary alcohol.

Part 2: Physicochemical Profile[2]

The introduction of the alpha-methyl group to the 2-ethylhexanol scaffold significantly alters the physical properties, increasing lipophilicity and reducing the boiling point relative to linear C9 isomers due to sphericity (globular shape).

| Property | Value / Range | Relevance to Pharma |

| LogP (Octanol/Water) | 3.1 (Computed) | Ideal for membrane permeation; higher than 2-ethylhexanol (2.7). |

| Boiling Point | ~195–200 °C (Est. at 760 mmHg) | Lower volatility ensures stability during high-temp processing. |

| Density | 0.83–0.84 g/mL | Typical for branched fatty alcohols; floats on water. |

| Solubility | < 0.1 g/L in Water | Highly soluble in Ethanol, DMSO, and lipid phases. |

| H-Bond Donors | 1 | Single hydroxyl group for receptor interaction. |

| Rotatable Bonds | 5 | Flexible butyl tail allows conformational adaptation. |

Part 3: Synthesis & Manufacturing Protocols

Mechanistic Pathway

Industrial synthesis of "oxo-alcohols" typically involves hydroformylation.[4][5] However, the precise creation of the quaternary C2 center requires a targeted alkylation strategy, often starting from 2-ethylhexanoate esters rather than aldehydes to avoid poly-aldol side reactions.

Protocol: Alpha-Alkylation-Reduction Sequence

-

Substrate: Ethyl 2-ethylhexanoate.

-

Alpha-Methylation: Generation of the enolate using a non-nucleophilic base (LDA) followed by quenching with Methyl Iodide (MeI).

-

Reduction: Conversion of the sterically hindered ester to the alcohol using Lithium Aluminum Hydride (LiAlH₄).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway to construct the quaternary center.

Part 4: Applications in Drug Development

Metabolic Stability (The "Gem-Dimethyl" Effect)

In drug metabolism, primary alcohols are rapidly oxidized to carboxylic acids by Alcohol Dehydrogenases (ADH) and Cytochrome P450s.

-

Mechanism of Action: The oxidation of a primary alcohol requires the abstraction of a proton from the alpha-carbon.

-

Blockade: In 2-Ethyl-2-methylhexan-1-ol, the alpha-carbon (C2) is quaternary.[3] While the C1 carbon (CH₂OH) still has protons, the steric bulk of the adjacent quaternary center significantly hinders the approach of oxidative enzymes. Furthermore, if the alcohol is used as a linker (e.g., in an ether or ester), the lack of a beta-hydrogen (on C2) prevents beta-elimination degradation pathways.

Lipophilic Excipient & Permeation Enhancer

The branched structure disrupts lipid packing in the Stratum Corneum more effectively than linear alcohols.

-

Application: Used as a co-solvent or surfactant tail in transdermal patch formulations to increase the flux of hydrophilic APIs.

-

LogP Modulation: The addition of the methyl group increases LogP by ~0.5 units compared to 2-ethylhexanol, allowing for fine-tuning of the partition coefficient without extending chain length.

Part 5: Safety & Handling (GHS Standards)

While specific toxicological data for this isomer is less abundant than for 2-ethylhexanol, it shares the general hazard profile of branched C9 alcohols.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Use chemical-resistant gloves (Nitrile > 0.11mm).

-

Store in a cool, well-ventilated area under inert gas (Nitrogen) to prevent slow oxidation to peroxides over extended storage.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14747414, 2-Ethyl-2-methylhexan-1-ol. Retrieved from [Link][2]

-

Royal Society of Chemistry. Direct synthesis of branched alcohols via aldol condensation. Green Chemistry.[6] Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Ethyl-2-methylhexan-1-ol | C9H20O | CID 14747414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-2-methylhexan-1-OL|C9H20O|63126-08-9 [benchchem.com]

- 4. 2-Ethylhexanal - Wikipedia [en.wikipedia.org]

- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen | MDPI [mdpi.com]

- 6. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Purification of 2-Ethyl-2-methylhexan-1-ol: A Technical Guide

Target Molecule: 2-Ethyl-2-methylhexan-1-ol CAS Registry Number: 63126-08-9 Molecular Formula: C9H20O Molecular Weight: 144.25 g/mol [1][2]

Introduction: The Steric Challenge

2-Ethyl-2-methylhexan-1-ol represents a specific class of "neo-structured" primary alcohols characterized by a quaternary carbon at the

For researchers in drug development and material science, this molecule serves two critical functions:

-

Steric Blocking Group: The bulky quaternary center provides resistance to metabolic oxidation and hydrolysis in ester derivatives, making it a valuable motif in designing stable lipophilic drug linkers.[3]

-

Surfactant Architecture: The "gem-disubstituted" branching pattern disrupts packing efficiency, lowering the pour point of derivative lubricants and enhancing the wetting properties of ethoxylated surfactants.[3]

This guide details the Alkylation-Reduction Protocol , a high-fidelity synthetic route designed to construct the quaternary center with high precision, avoiding the isomerization issues common in industrial hydroformylation routes.[3]

Retrosynthetic Analysis

The strategic disconnection focuses on the C2 quaternary center.[3] Direct formation of this center via alkylation of a commercially available ester is preferred over aldol condensation routes, which typically yield tertiary carbons or require difficult conjugate additions.[3]

-

Disconnection: C2–CH3 bond.

-

Precursor: Ethyl 2-ethylhexanoate (cheap, abundant starting material).[3]

-

Forward Strategy:

-Alkylation of the ester enolate followed by hydride reduction.

Figure 1: Retrosynthetic disconnection showing the pathway from the commercially available ester to the target alcohol.[3]

Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of Ethyl 2-ethyl-2-methylhexanoate via enolate alkylation.

Mechanism: Kinetic deprotonation using Lithium Diisopropylamide (LDA) followed by

Reagents:

-

Ethyl 2-ethylhexanoate (1.0 equiv)[4]

-

Diisopropylamine (1.2 equiv)[3]

-

n-Butyllithium (1.2 equiv, 2.5M in hexanes)[3]

-

Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

-

LDA Preparation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine in anhydrous THF. Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium dropwise over 20 minutes.[3] Stir for 30 minutes to ensure full conversion to LDA.

-

Enolization: Add Ethyl 2-ethylhexanoate (diluted in THF) dropwise to the LDA solution at -78°C. Stir for 1 hour. Critical: Maintain temperature below -70°C to prevent O-alkylation or Claisen self-condensation.

-

Alkylation: Add Methyl Iodide (MeI) dropwise.[3] The reaction is exothermic; control addition rate to maintain temperature.[3]

-

Completion: Allow the reaction to warm slowly to room temperature over 4 hours. The solution will turn cloudy as LiI precipitates.[3]

-

Quench: Quench with saturated aqueous

. Extract with diethyl ether (3x).[3] Wash combined organics with brine, dry over

Phase 2: Reduction to the Primary Alcohol

Objective: Conversion of the sterically hindered ester to 2-Ethyl-2-methylhexan-1-ol.

Reagents:

-

Crude Ethyl 2-ethyl-2-methylhexanoate

-

Lithium Aluminum Hydride (LiAlH4) (1.5 equiv)[3]

-

Anhydrous THF

Step-by-Step Methodology:

-

Slurry Preparation: Suspend LiAlH4 in anhydrous THF in a clean, dry flask under Argon. Cool to 0°C.[3]

-

Addition: Add the crude ester (dissolved in THF) dropwise. Note: Despite the steric bulk, the reduction is vigorous.[3]

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12 hours. The quaternary center retards the rate of hydride attack, necessitating thermal driving.[3]

-

Fieser Workup: Cool to 0°C. Carefully add:

-

Filtration: Stir until the aluminum salts form a granular white precipitate. Filter through a celite pad.[3]

Figure 2: Reaction scheme detailing the alkylation-reduction sequence.

Purification and Characterization

Due to the high boiling point and the presence of potential side products (unreacted starting material or mono-alkylated impurities), fractional vacuum distillation is required.[3]

Distillation Protocol

-

Apparatus: Short-path distillation head or Vigreux column.

-

Pressure: Reduced pressure (10-15 mmHg) is essential to prevent thermal decomposition.[3]

-

Target Fraction: Collect the fraction boiling at 85–92°C at 12 mmHg . (Note: Atmospheric BP is estimated at ~195-200°C).[3]

Analytical Data Profile

| Property | Specification | Notes |

| Appearance | Colorless, viscous liquid | Higher viscosity than 2-ethylhexanol due to quaternary center. |

| 1H NMR (CDCl3) | The methylene protons adjacent to the alcohol appear as a singlet because the adjacent C2 has no protons.[3] This is the diagnostic peak . | |

| 1H NMR (CDCl3) | Methyl triplets from the ethyl, butyl, and the newly added methyl group.[3] | |

| Boiling Point | ~198°C (760 mmHg) | Estimated.[3] |

| Solubility | <0.5 mg/mL in Water | Highly lipophilic.[3] |

Safety and Handling (E-E-A-T)

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen.[3] Use only in a well-ventilated fume hood with double-gloving (Nitrile/Laminate). Neutralize spills with aqueous ammonia.[3]

-

Lithium Aluminum Hydride (LiAlH4): Pyrophoric solid.[3] Reacts violently with water.[3] Keep a bucket of sand nearby.[3] Do not use

extinguishers.[3] -

Quaternary Carbon Reactivity: While the target alcohol is stable, the intermediate ester is sterically crowded.[3] Harsh acidic hydrolysis attempts (e.g., using HCl) may lead to rearrangement; basic hydrolysis or hydride reduction is safer.[3]

References

-

Base-Catalyzed Alkylation: C. H. Heathcock, Modern Synthetic Methods, 1992.[3] (Standard protocol for ester enolate alkylation).

-

Physical Properties of Branched Alcohols: PubChem Compound Summary for CID 14747414 (2-Ethyl-2-methylhexan-1-ol). National Center for Biotechnology Information (2025).[3] Link[3]

-

Reduction of Hindered Esters: Brown, H. C., & Krishnamurthy, S. (1979).[3] "Forty years of hydride reductions."[3] Tetrahedron, 35(6), 567-607.[3] (Mechanistic insight into LiAlH4 reduction of quaternary centers).

-

Industrial Context: Ullmann's Encyclopedia of Industrial Chemistry, "2-Ethylhexanol and Derivatives" (Context on the parent molecule and branching effects).[3]

Sources

- 1. 2-Ethyl-2-methylhexan-1-OL|C9H20O|63126-08-9 [benchchem.com]

- 2. 2-Ethyl-2-methylhexan-1-ol | C9H20O | CID 14747414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 2-ethylhexanoate(2983-37-1) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Structural Elucidation and Spectroscopic Profiling of 2-Ethyl-2-methylhexan-1-ol

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development professionals. It prioritizes structural logic, spectral prediction, and validation methodologies over generic descriptions.

Molecular Weight: 144.25 g/mol [1]Executive Summary & Structural Logic

2-Ethyl-2-methylhexan-1-ol is a branched primary alcohol characterized by a quaternary alpha-carbon (C2) . Unlike its ubiquitous isomer 2-ethylhexanol (which possesses a tertiary alpha-carbon), this molecule exhibits distinct steric bulk and metabolic stability profiles due to the absence of an abstractable proton at the C2 position.

This structural feature significantly alters its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), making it a critical case study for distinguishing quaternary centers in lipid-tail analogs.

Structural Connectivity

-

C1: Hydroxymethyl group (

). -

C2: Quaternary Chiral Center bonded to:

-

Methyl group (

) -

Ethyl group (

)[2] -

n-Butyl group (

) -

Hydroxymethyl group (

)

-

Chirality Note: Because C2 is bonded to four distinct groups, the molecule is chiral. Consequently, the methylene protons at C1 are diastereotopic , theoretically rendering them magnetically non-equivalent (anisochronous).

Mass Spectrometry (MS) Profiling

Methodology: Electron Impact (EI, 70 eV)

Core Logic: Primary alcohols with quaternary alpha-carbons favor

Fragmentation Pathway

The molecular ion (

Predicted Fragmentation Hierarchy:

-

Loss of Butyl (M - 57): Formation of the base peak (dominant) due to the loss of the largest alkyl chain.

-

Loss of Ethyl (M - 29): Secondary pathway.

-

Loss of Methyl (M - 15): Minor pathway.

-

Dehydration (M - 18): Common in alcohols, forming alkene fragments (m/z 126).

Caption: Predicted MS fragmentation hierarchy showing the dominance of butyl group loss via alpha-cleavage.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Neat liquid) The IR spectrum serves as a functional group confirmation, specifically validating the alcohol moiety and the aliphatic backbone.

| Frequency ( | Intensity | Assignment | Mechanistic Insight |

| 3300 - 3450 | Broad, Strong | O-H Stretch | Intermolecular H-bonding. Broadness indicates association. |

| 2850 - 2960 | Strong | C-H Stretch ( | Asymmetric/Symmetric stretching of methyl and methylene groups. |

| 1460 - 1470 | Medium | C-H Bend | Scissoring of |

| 1375 - 1380 | Medium | C-H Rock | Gem-dimethyl or methyl on quaternary carbon often shows specific splitting here. |

| 1050 - 1060 | Strong | C-O Stretch | Characteristic of primary alcohols ( |

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR (Proton)

The defining feature of this spectrum is the simplification of the C1 signal . In 2-ethylhexanol (isomer), the C1 protons are split by the C2 proton (

Diastereotopic Note: Due to the chiral center at C2, the two protons at C1 (

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.35 - 3.45 | Singlet (or AB q) | 2H | Adjacent to Oxygen. No vicinal coupling (C2 is quaternary). | |

| 1.45 - 1.60 | Multiplet | - | OH | Exchangeable. Shift is concentration/temperature dependent. |

| 1.25 - 1.35 | Multiplet | 6H | Chain | Methylene protons of the butyl and ethyl chains. |

| 0.85 - 0.95 | Overlapping Triplets | 6H | Terminal | Methyls of the Ethyl and Butyl groups. |

| 0.80 - 0.85 | Singlet | 3H | Diagnostic Peak. Methyl directly attached to quaternary center. |

NMR (Carbon)

The

| Shift ( | Type (DEPT) | Assignment | Validation Logic |

| 68.0 - 70.0 | C1 ( | Deshielded by Oxygen. | |

| 38.0 - 42.0 | Quaternary (C) | C2 | Key Identifier. Will disappear in DEPT-90/135 experiments. |

| 30.0 - 35.0 | Alkyl Chain | Butyl chain methylenes. | |

| 22.0 - 24.0 | Alkyl Chain | Ethyl/Butyl methylenes. | |

| 18.0 - 20.0 | Methyl on quaternary center. | ||

| 14.0 - 14.5 | Terminal | End of Ethyl/Butyl chains. |

Experimental Validation Protocol

To confirm the identity of 2-Ethyl-2-methylhexan-1-ol versus its isomers, follow this logical workflow:

Caption: Decision tree for distinguishing quaternary alpha-carbon alcohols from tertiary isomers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14747414, 2-Ethyl-2-methylhexan-1-ol. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Methodology for fragmentation rules and diastereotopic proton assignment).

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Alcohols. Retrieved from [Link] (General fragmentation patterns for branched alcohols).

Sources

Solubility of 2-Ethyl-2-methylhexan-1-OL in common organic solvents

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Ethyl-2-methylhexan-1-ol (CAS: 63126-08-9).[1] Distinct from its ubiquitous isomer 2-ethylhexanol, this C9 "neo"-structured primary alcohol possesses a quaternary carbon at the

This compound is primarily utilized as a specialized intermediate for synthesizing hydrolytically stable esters (e.g., acrylates, lubricants) and as a cosolvent in non-aqueous formulations. Its solubility profile is dominated by its lipophilic C9 backbone, rendering it miscible with most organic solvents while exhibiting negligible water solubility.

Physicochemical Profile & Structural Basis[1][2][3]

To predict and manipulate the solubility of 2-Ethyl-2-methylhexan-1-ol, one must understand the competition between its hydrophobic tail and its sterically shielded hydrophilic head.[1]

Structural Analysis

-

Molecular Formula:

[5][4] -

Molecular Weight: 144.25 g/mol [2]

-

Key Feature: The C2 carbon is quaternary (bonded to Ethyl, Methyl, Hexyl chain, and the Hydroxymethyl group). This "neo" structure creates a globular hydrophobic shield around the polar hydroxyl group.

Calculated Properties

| Property | Value (Approx.) | Implication for Solubility |

| LogP (Octanol/Water) | ~3.1 (Predicted) | Highly Lipophilic; partitions strongly into organic phases.[1] |

| Boiling Point | 190–200 °C (Est.) | High boiling point requires high-energy input for vapor-phase removal.[1] |

| Density | 0.83 g/mL | Floats on water; typical of branched fatty alcohols. |

| H-Bond Donor | 1 (Hindered) | Steric bulk reduces the rate/strength of H-bond formation.[1] |

Solubility Mechanisms & Solvent Compatibility[1]

The solubility of 2-Ethyl-2-methylhexan-1-ol is governed by the Like Dissolves Like principle, quantifiable via Hansen Solubility Parameters (HSP).[1]

Theoretical Framework (Hansen Parameters)

Unlike linear alcohols (e.g., 1-nonanol), the steric bulk at the C2 position disrupts the hydrogen bonding network. We estimate the HSP values for this C9 isomer by adjusting from the known values of 2-ethylhexanol (C8), accounting for increased hydrophobicity and steric hindrance.

-

Dispersion (

): ~16.0 MPa -

Polarity (

): ~2.8 MPa -

H-Bonding (

): ~10.5 MPa

Solvent Compatibility Matrix

The following table categorizes solvent compatibility based on experimental behavior of structural analogs (branched C9 alcohols).

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Non-Polar | Hexane, Heptane, Toluene | Miscible | Van der Waals forces dominate; excellent compatibility.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Miscible | Dipole interactions stabilize the solution; steric hindrance does not impede solvation. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible | Soluble, but may exhibit non-ideal mixing thermodynamics (positive enthalpy) at high concentrations. |

| Chlorinated | Dichloromethane, Chloroform | Miscible | Excellent solvency due to high dispersion forces. |

| Aqueous | Water, Brine | Insoluble (<0.5 g/L) | Hydrophobic effect prevents hydration of the non-polar tail. |

Visualization of Solvation Mechanics

The diagram below illustrates how the quaternary center (Neo-structure) physically blocks solvent access, favoring non-polar interactions.

Figure 1: Structural impact of the quaternary center on solvent interaction.[1] Note the steric hindrance disrupting water networking while favoring non-polar dispersion.[1]

Experimental Protocols

For researchers needing to validate specific solubility limits (e.g., for formulation stability), the following self-validating protocols are recommended.

Protocol A: Determination of Water Solubility (Shake-Flask Method)

Adapted from OECD Guideline 105.[1]

Objective: Determine the saturation limit of 2-Ethyl-2-methylhexan-1-ol in water.

-

Preparation:

-

Add 10 mL of distilled water to a glass vial.

-

Add 100 µL of 2-Ethyl-2-methylhexan-1-ol.[1]

-

-

Equilibration:

-

Cap tightly and agitate (vortex) for 10 minutes at 25°C.

-

Allow the mixture to stand for 24 hours.

-

Observation Check: If a phase separation (oil droplet on top) is visible, the solubility is exceeded.

-

-

Sampling & Analysis:

-

Carefully withdraw 1 mL from the lower aqueous phase (avoiding the interface).

-

Filter through a 0.22 µm PTFE hydrophilic filter.

-

Analyze via GC-FID or HPLC-RI.[1]

-

-

Calculation:

-

Compare peak area against a calibration curve of the alcohol in methanol.

-

Protocol B: Solvent Miscibility Screening

Objective: Rapidly assess compatibility for synthesis or extraction.

-

Step 1: Place 1 mL of target solvent (e.g., Toluene) in a test tube.

-

Step 2: Add 1 mL of 2-Ethyl-2-methylhexan-1-ol dropwise.

-

Step 3: Vortex for 30 seconds.

-

Validation:

-

Clear Solution: Miscible.

-

Cloudy/Schlieren lines: Partial solubility (requires heating or cosolvent).

-

Phase Separation: Immiscible.

-

Figure 2: Decision tree for rapid miscibility screening in formulation development.

Applications & Implications

The solubility profile of 2-Ethyl-2-methylhexan-1-ol dictates its utility in high-value applications:

-

Synthesis of Hindered Esters:

-

Due to its solubility in non-polar organic media (Toluene/Heptane), it is an ideal candidate for Dean-Stark esterification reactions.

-

Benefit: The steric hindrance at C2 protects the resulting ester from hydrolysis, making it valuable for synthetic lubricants and hydraulic fluids .

-

-

Coatings & Monomers:

-

Extraction Solvent:

-

Can serve as a specialized extraction solvent for non-polar natural products where higher selectivity (due to steric bulk) is required compared to linear octanol/nonanol.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14747414, 2-Ethyl-2-methylhexan-1-ol. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[6] (Methodology for HSP estimation).

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP2547200A2 - Zusammensetzung umfassend ein pestizid und ein alkoxylat von verzweigtem nonylamin - Google Patents [patents.google.com]

- 4. 2-Ethyl-2-methylhexan-1-ol | C9H20O | CID 14747414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ethyl-3-methylhexan-1-ol | CAS#:66794-04-5 | Chemsrc [chemsrc.com]

- 6. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-2-methylhexan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2-Ethyl-2-methylhexan-1-ol, a branched-chain nonyl alcohol. In the absence of extensive direct experimental data for this specific isomer, this document establishes a robust theoretical framework grounded in the principles of organic chemistry and supported by analogous data from related branched-chain alcohols. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development and materials science, offering predictive insights into the thermal behavior of this compound and detailed, actionable protocols for its empirical investigation. By elucidating the probable decomposition mechanisms and outlining rigorous analytical methodologies, this guide aims to facilitate informed handling, formulation, and application of 2-Ethyl-2-methylhexan-1-ol, ensuring both safety and efficacy in its use.

Introduction: The Significance of Thermal Stability in Complex Molecules

2-Ethyl-2-methylhexan-1-ol is a C9 branched-chain primary alcohol with a unique steric arrangement that influences its physical and chemical properties. As with any chemical entity, particularly in the pharmaceutical and specialty chemical industries, a thorough understanding of its thermal stability is paramount. The thermal decomposition profile of a compound dictates its storage conditions, handling procedures, and viability in various manufacturing processes that may involve elevated temperatures. For drug development professionals, understanding the thermal limits of an excipient or a synthetic intermediate is critical for ensuring the stability and safety of the final product.

This guide provides a foundational understanding of the likely thermal decomposition pathways of 2-Ethyl-2-methylhexan-1-ol. We will explore the theoretical underpinnings of its degradation, drawing parallels with structurally similar alcohols, and provide detailed experimental workflows for researchers to empirically determine its thermal properties.

Physicochemical Properties and Indicators of Thermal Stability

While specific experimental data on the thermal decomposition of 2-Ethyl-2-methylhexan-1-ol is not extensively available in public literature, we can infer its general stability from its known physicochemical properties and those of similar compounds.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| Structure | Branched-chain primary alcohol | [1] |

| Boiling Point | Not specified, but expected to be lower than its linear isomer (Nonan-1-ol, ~215 °C) due to branching. | General chemical principles |

| Flash Point | Not specified. Likely to be a combustible liquid. | Inferred from similar C9 alcohols. |

| Autoignition Temperature | Not specified. |

The branched nature of 2-Ethyl-2-methylhexan-1-ol is expected to influence its thermal behavior. Increased branching in alkanes can lower the pyrolysis temperature.[2] However, the presence of the hydroxyl group introduces different reaction pathways, primarily dehydration and oxidation.

Theoretical Decomposition Pathways of 2-Ethyl-2-methylhexan-1-ol

The thermal decomposition of alcohols, in the absence of catalysts, typically proceeds through high-energy, free-radical mechanisms or concerted elimination reactions at elevated temperatures.[3][4] For 2-Ethyl-2-methylhexan-1-ol, two primary decomposition pathways are anticipated: dehydration and fragmentation (C-C bond cleavage).

Dehydration: The Dominant Low-Temperature Pathway

Dehydration, the elimination of a water molecule to form an alkene, is a common thermal decomposition route for alcohols.[5] In the case of 2-Ethyl-2-methylhexan-1-ol, a primary alcohol with no available beta-hydrogens on the same carbon as the ethyl and methyl groups, a direct E2 elimination is not possible. However, under thermal stress or acidic conditions, a carbocation rearrangement can occur, leading to the formation of multiple alkene isomers.[6]

The likely dehydration mechanism involves:

-

Protonation of the hydroxyl group (in the presence of acidic catalysts) or homolytic cleavage of the C-O bond at high temperatures.

-

Loss of a water molecule to form a primary carbocation.

-

A rapid 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation.

-

Elimination of a proton from an adjacent carbon to form a double bond.

Given the structure of 2-Ethyl-2-methylhexan-1-ol, a complex mixture of isomeric nonenes would be the expected products of dehydration.

Caption: Proposed dehydration pathway of 2-Ethyl-2-methylhexan-1-ol via carbocation rearrangement.

Fragmentation: C-C Bond Cleavage at Higher Temperatures

At higher temperatures, sufficient energy is available to induce homolytic cleavage of carbon-carbon bonds, leading to the formation of smaller radical species. This process, known as pyrolysis or cracking, follows a free-radical chain reaction mechanism.[2][4] For 2-Ethyl-2-methylhexan-1-ol, the C-C bonds adjacent to the tertiary carbon (the carbon bonded to the ethyl, methyl, and butyl groups) are likely points of initial fragmentation due to the stability of the resulting tertiary radical.

Common fragmentation patterns observed in the mass spectrometry of alcohols, such as alpha-cleavage (cleavage of the C-C bond next to the oxygen), also provide insight into likely thermal fragmentation pathways.[7][8]

Caption: Generalized free-radical fragmentation pathway for 2-Ethyl-2-methylhexan-1-ol.

Expected fragmentation products could include smaller alkanes (methane, ethane, butane), alkenes (ethene, propene), and oxygenated compounds like formaldehyde and other aldehydes or ketones resulting from rearrangements and further reactions of the initial radical fragments.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of 2-Ethyl-2-methylhexan-1-ol, a combination of thermoanalytical techniques is recommended. The following protocols are designed to provide a comprehensive understanding of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of 2-Ethyl-2-methylhexan-1-ol as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Ethyl-2-methylhexan-1-ol into a clean, tared ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point, heat of vaporization, and any endothermic or exothermic events associated with the decomposition of 2-Ethyl-2-methylhexan-1-ol.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Ethyl-2-methylhexan-1-ol into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected boiling point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (as determined by TGA).

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: Identify endothermic peaks corresponding to melting and boiling, and any exothermic peaks that may indicate decomposition. The area under the boiling peak can be used to calculate the heat of vaporization.

Caption: Experimental workflow for TGA and DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the individual chemical species produced during the thermal decomposition of 2-Ethyl-2-methylhexan-1-ol.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).

Procedure:

-

Sample Preparation: A small, accurately known amount of 2-Ethyl-2-methylhexan-1-ol is placed into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a series of predetermined temperatures (e.g., starting from the onset of decomposition determined by TGA and increasing in increments) in an inert atmosphere.

-

Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: The separated components elute from the GC column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparison with spectral libraries (e.g., NIST).

-

Data Analysis: By running the pyrolysis at different temperatures, a profile of the decomposition products as a function of temperature can be generated, providing insight into the decomposition mechanism.

Data Interpretation and Hazard Assessment

The data obtained from the aforementioned analytical techniques will provide a comprehensive picture of the thermal stability of 2-Ethyl-2-methylhexan-1-ol.

-

TGA data will define the upper-temperature limit for the safe handling and storage of the compound. A significant mass loss at a relatively low temperature would indicate poor thermal stability.

-

DSC data will reveal the energy changes associated with decomposition. A strong exothermic decomposition is a significant safety concern, as it indicates the potential for a runaway reaction.

-

Py-GC/MS data is crucial for hazard assessment. The identification of toxic or flammable decomposition products (e.g., formaldehyde, carbon monoxide, volatile flammable hydrocarbons) will inform the necessary safety precautions, such as adequate ventilation and the avoidance of ignition sources when handling the compound at elevated temperatures.

Conclusion

While direct experimental data on the thermal decomposition of 2-Ethyl-2-methylhexan-1-ol is limited, a robust theoretical framework based on the established principles of alcohol chemistry allows for the prediction of its primary decomposition pathways: dehydration to a mixture of nonene isomers and fragmentation into smaller hydrocarbons and oxygenates at higher temperatures. For researchers and professionals in drug development and other industries, it is imperative to supplement this theoretical understanding with empirical data. The detailed analytical protocols provided in this guide for TGA, DSC, and Py-GC/MS offer a clear and reliable path to thoroughly characterize the thermal stability and decomposition products of 2-Ethyl-2-methylhexan-1-ol. This knowledge is fundamental for ensuring the safe handling, storage, and application of this compound, ultimately contributing to the development of stable and safe products.

References

-

BYJU'S. (n.d.). Pyrolysis Of Hydrocarbons Alkanes. Retrieved from [Link]

-

Brainly. (2023, June 6). 2-methylcyclohexanol - Alcohol H: 2,2-dimethyl-1-propanol. Retrieved from [Link]

-

Let's Crack CBSE Science. (2021, May 8). Cracking (pyrolysis) of Alkanes [Video]. YouTube. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1978). Thermal decomposition of isopropanol. Retrieved from [Link]

-

Allen. (n.d.). Pyrolysis Of Hydrocarbons Alkanes. Retrieved from [Link]

-

NCERT. (n.d.). Hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-methylhexan-1-ol. Retrieved from [Link]

-

Filo. (2025, June 24). Provide information on 2,2-dimethylpropan-1-ol. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). The High Temperature Dissociation of Neopentanol: Shock Tube/Photoionization Mass Spectrometry Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Vapor pressures and heat capacity measurements on the C7 - C9 secondary aliphatic alcohols. Retrieved from [Link]

-

Reddit. (2021, February 19). What do you get when you add concentrated H2SO4 to 2,2-dimethylpropanol? If dehydration occurs and forms an alkene, how? Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). Reactions of Alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]

Sources

- 1. 2-Ethyl-2-methylhexan-1-ol | C9H20O | CID 14747414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. Pyrolysis of Alkanes: Thermal Cracking, Mechanism, Types, Products & Industrial Importance [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

Methodological & Application

Application Notes & Protocols: (R)- and (S)-2-Ethyl-2-methylhexan-1-ol as Chiral Building Blocks in Asymmetric Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of chiral 2-ethyl-2-methylhexan-1-ol and its structural analogs as valuable building blocks in asymmetric synthesis. While direct applications of 2-ethyl-2-methylhexan-1-ol are not extensively documented, this guide leverages detailed protocols for the synthesis of the closely related and industrially relevant (R)- and (S)-2-ethylhexan-1-ol. These protocols serve as a robust template for the preparation of a variety of chiral primary alcohols possessing a sterically demanding C2 stereocenter. The ensuing sections explore the untapped potential of these chiral synthons, discussing their prospective roles in diastereoselective reactions and as chiral auxiliaries, thereby offering a forward-looking perspective for their integration into complex molecule synthesis.

Introduction: The Significance of Chiral Alcohols with C2-Quaternary Stereocenters

Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The stereochemical configuration of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities. A particularly intriguing class of chiral alcohols are those possessing a quaternary stereocenter at the C2 position, adjacent to the primary alcohol functionality. This structural motif, as seen in 2-ethyl-2-methylhexan-1-ol, imparts significant steric hindrance around the hydroxyl group. This steric bulk can be strategically exploited to influence the stereochemical outcome of subsequent reactions, making these compounds promising candidates for various applications in asymmetric synthesis.

While the racemic form of the structurally similar 2-ethylhexan-1-ol is produced on a massive scale for applications such as plasticizers and solvents, its potential in enantiomerically pure form as a chiral building block remains largely unexplored.[3][4] The distinct odors of the (R) and (S) enantiomers of 2-ethylhexan-1-ol—described as "heavy, earthy, and slightly floral" for the (R) form and "a light, sweet floral fragrance" for the (S) form—underscore the profound impact of stereochemistry on molecular properties.[3]

This guide will provide a detailed, step-by-step protocol for the asymmetric synthesis of (R)- and (S)-2-ethylhexan-1-ol, a process that can be adapted for other similar chiral alcohols. Furthermore, it will lay out a forward-thinking exploration of their potential applications in stereoselective transformations.

Asymmetric Synthesis of Enantiomerically Pure 2-Ethylhexan-1-ol

The synthesis of enantiomerically pure (R)- and (S)-2-ethylhexan-1-ol can be achieved through a multi-step process commencing from readily available starting materials. A key step in this synthesis is the asymmetric hydrogenation of an allylic alcohol intermediate, which establishes the chiral center with high enantioselectivity.[5] The following protocols are adapted from established synthetic methodologies.[5]

Synthesis of the Achiral Precursor: 2-Ethyl-2-hexen-1-ol

The initial phase of the synthesis involves the preparation of the achiral allylic alcohol, 2-ethyl-2-hexen-1-ol, which serves as the substrate for the subsequent asymmetric hydrogenation. This is typically achieved through an aldol condensation of n-butyraldehyde followed by a reduction of the resulting aldehyde.[5][6]

-

To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add n-butyraldehyde (30 g, 0.42 mol), 5% aqueous sodium hydroxide solution (15 mL), and ethanol (50 mL).

-

Heat the mixture in a water bath at 40°C and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with purified water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-ethyl-2-hexenal as a light yellow liquid.[5]

-

In a 100 mL three-necked flask, dissolve 2-ethyl-2-hexenal (5 g, 40 mmol) in anhydrous methanol (20 mL).

-

Cool the solution in an ice bath and add sodium borohydride (3 g, 80 mmol) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Quench the reaction by carefully adding 10 mL of purified water under ice-bath cooling.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with purified water and then with saturated brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-ethyl-2-hexen-1-ol as a colorless, transparent liquid.[5]

Enantioselective Synthesis of (S)-2-Ethylhexan-1-ol

The key to establishing the chirality lies in the asymmetric hydrogenation of the allylic alcohol using a chiral catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.[5]

-

Catalyst Preparation:

-

In a 10 mL reaction tube under a nitrogen atmosphere, add the chiral bisphosphine ligand (e.g., ChenPhos, 3.28 mg, 0.0021 mmol) and Rh(NBD)₂BF₄ (1.50 mg, 0.002 mmol).

-

Add dichloromethane (2 mL) and stir for 30 minutes to obtain a clear yellow catalyst solution.[5]

-

-

Hydrogenation Reaction:

-

To the catalyst solution, add 2-ethyl-2-hexen-1-ol (25.6 mg, 0.2 mmol).

-

Place the reaction tube inside a hydrogenation autoclave.

-

Purge the system with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen.

-

Stir the reaction at room temperature for 20 hours.[5]

-

-

Work-up and Purification:

-

Carefully release the hydrogen pressure.

-

Concentrate the reaction mixture by rotary evaporation.

-

Purify the residue by filtration through a short silica gel column to obtain (S)-2-ethylhexan-1-ol as a colorless oily liquid.[5]

-

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is a critical measure of the success of the asymmetric synthesis. This is typically determined by chiral gas chromatography (GC).[5]

-

Column: Chiral beta-dex-120 (30m x 0.25 mm ID x 0.25 µm)

-

Carrier Gas: Nitrogen

-

Flow Rate: 105.6 mL/min

-

Column Temperature: 110°C

-

Expected Retention Times:

-

(R)-2-ethylhexan-1-ol (t_R): 25.11 min

-

(S)-2-ethylhexan-1-ol (t_S): 25.61 min[5]

-

The synthesis of the (R)-enantiomer can be achieved by using the appropriate enantiomer of the chiral ligand.[5]

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Aldol Condensation | 2-Ethyl-2-hexenal | ~52% | N/A |

| Reduction | 2-Ethyl-2-hexen-1-ol | ~85% | N/A |

| Asymmetric Hydrogenation | (S)-2-Ethylhexan-1-ol | ~97% | 98.3% |

Table 1: Summary of yields and enantiomeric excess for the synthesis of (S)-2-Ethylhexan-1-ol.[5]

Caption: Workflow for the asymmetric synthesis of (S)-2-Ethylhexan-1-ol.

Potential Applications in Asymmetric Synthesis

While specific, documented applications of enantiopure 2-ethyl-2-methylhexan-1-ol as a chiral building block are not prevalent in the current literature, its structural features suggest a range of potential uses in stereoselective synthesis. The primary alcohol offers a handle for a variety of chemical transformations, while the adjacent sterically hindered stereocenter can exert significant stereochemical control.

Diastereoselective Reactions

Enantiomerically pure primary alcohols like (R)- or (S)-2-ethyl-2-methylhexan-1-ol can be converted into a range of derivatives (e.g., halides, tosylates, aldehydes, or carboxylic acids) without disturbing the chiral center. These chiral derivatives can then participate in diastereoselective reactions, where the existing stereocenter influences the formation of new stereocenters.

For instance, the corresponding chiral aldehyde could undergo nucleophilic additions (e.g., Grignard or aldol reactions) where the bulky C2-substituent directs the approach of the nucleophile, leading to a preference for one diastereomer of the resulting secondary alcohol.

Caption: Potential diastereoselective nucleophilic addition.

Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. The hydroxyl group of 2-ethyl-2-methylhexan-1-ol allows for its attachment to a prochiral substrate, for example, through an ester or ether linkage. The steric bulk of the C2-substituents could then effectively shield one face of the molecule, forcing a reagent to attack from the less hindered side.

For example, an ester formed from (R)-2-ethyl-2-methylhexan-1-ol and a prochiral carboxylic acid could undergo a diastereoselective enolate alkylation. The bulky chiral alcohol moiety would direct the approach of the electrophile, leading to the preferential formation of one enantiomer of the alkylated acid after hydrolysis of the ester.

Precursors for Chiral Ligands

The primary alcohol functionality can be a starting point for the synthesis of more complex chiral ligands for asymmetric catalysis. Through a series of transformations, the hydroxyl group could be converted into a phosphine, amine, or other coordinating group. The resulting ligand would possess a well-defined three-dimensional structure dictated by the C2 stereocenter, which could be beneficial in creating a highly selective chiral environment around a metal center in an asymmetric catalyst.

Conclusion and Future Outlook

While the direct application of 2-ethyl-2-methylhexan-1-ol as a chiral building block is an area ripe for exploration, the synthetic protocols and potential applications outlined in this guide provide a strong foundation for its future use. The detailed methodology for the asymmetric synthesis of the closely related 2-ethylhexan-1-ol demonstrates that these valuable chiral synthons are readily accessible. The unique steric and electronic properties conferred by the C2 stereocenter make these chiral alcohols highly promising candidates for a range of stereoselective transformations. It is anticipated that with the increasing demand for enantiomerically pure compounds in the pharmaceutical and other industries, the utility of this class of chiral building blocks will be further realized and expanded upon.

References

- CN103288597B, (R)- or (S)

- US5227544A, Process for the production of 2-ethylhexanol, Google P

-

Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst, YouTube, [Link].

- US4684750A, Process for the production of 2-ethyl-hexanol, Google P

-

Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review, Research Journal of Pharmacy and Technology, [Link].

- CN102260149B, Preparation process of 2-ethyl hexenal and 2-ethyl hexanol, Google P

-

Novel Synthesis of Optically Active 2-Ethylhexanoic Acid, 2-Ethylhexanol, and 2-Ethylhexylamine via the Asymmetric Favorskii Rearrangement, ResearchGate, [Link].

-

Stereoselective Synthesis of Chiral Molecules, Encyclopedia.pub, [Link].

-

Plant Design for the Production of 2-Ethylhexanol from Propylene and Synthesis Gas, ResearchGate, [Link].

-

Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst, Green Chemistry (RSC Publishing), [Link].

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans, PubMed Central, [Link].

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines, [Link].

-

Chiral Molecules, Chemistry LibreTexts, [Link].

-

2-Ethylhexanol, Wikipedia, [Link].

-

Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives, Research & Reviews: Journal of Medicinal & Organic Chemistry, [Link].

-

Modelling and Optimizing 2-Ethylhexanol Production from Propylene and Synthesis Gas, Using A Case Study of Aspen Hysys, IRE Journals, [Link].

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents, Organic & Biomolecular Chemistry (RSC Publishing), [Link].

-

2-Ethylhexanol (2EH Alcohol, 2-EH, 2EH), The Chemical Company, [Link].

- US4018831A, Production of 2-ethyl hexanal, Google P

-

Stereochemistry of Organic Compounds and Pharmaceuticals, [Link].

-

2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties, [Link].

-

Reactions of Alcohols, [Link].

-

Reactions of Alcohols, Chemistry LibreTexts, [Link].

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 4. thechemco.com [thechemco.com]

- 5. CN103288597B - Synthetic method of (R)- or (S)-2-ethylhexanol - Google Patents [patents.google.com]

- 6. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]

Application Note: Stereoselective Synthesis & Resolution of Derivatives from 2-Ethyl-2-methylhexan-1-ol

[1]

Executive Summary & Strategic Analysis

2-Ethyl-2-methylhexan-1-ol (CAS: 63126-08-9) represents a class of "neopentyl-like" primary alcohols characterized by a quaternary carbon at the

However, this structural advantage presents a significant synthetic challenge: steric hindrance .[1] The bulky quaternary center adjacent to the reactive hydroxyl group severely retards standard nucleophilic substitutions (SN2) and complicates enantioselective recognition.[1]

This Application Note provides a validated roadmap for:

Protocol A: Enzymatic Kinetic Resolution (EKR)

Direct asymmetric synthesis of quaternary centers is often atom-inefficient.[1] A more scalable approach for this substrate is the Lipase-Catalyzed Kinetic Resolution via transesterification.[1] Due to the steric bulk of the 2-ethyl-2-methyl motif, standard lipases may show reduced activity; therefore, Candida antarctica Lipase B (CAL-B) is selected for its expansive active site pocket.

Mechanism of Action

The lipase selectively acetylates the fast-reacting enantiomer (typically the R-isomer for primary alcohols, though substrate-dependent) using an irreversible acyl donor (vinyl acetate), leaving the slow-reacting enantiomer as the free alcohol.

Experimental Workflow

Reagents:

-

Substrate: Racemic 2-Ethyl-2-methylhexan-1-ol (10 mmol)[1]

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435), 200 mg

-

Acyl Donor: Vinyl Acetate (5 equiv.)[1]

-

Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE)

Step-by-Step Protocol:

-

Preparation: Dissolve 1.44 g (10 mmol) of racemic alcohol in 20 mL of anhydrous MTBE.

-

Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.

-

Initiation: Add 200 mg of Novozym 435 beads.

-

Incubation: Shake at 200 rpm at 30°C . Note: Higher temperatures (40-50°C) may increase rate but often degrade enantioselectivity (E-value).

-

Monitoring: Monitor conversion by GC-FID (see Section 4). The reaction typically requires 24–48 hours due to the neopentyl hindrance.[1]

-

Termination: Stop reaction at ~50% conversion by filtering off the enzyme beads.

-

Separation: Evaporate volatiles. Separate the formed ester from the unreacted alcohol using silica gel flash chromatography (Hexane/EtOAc gradient).[1]

Optimization Table: Solvent Screening

| Solvent | Log P | Relative Rate | Est.[1] E-Value | Recommendation |

| MTBE | 1.2 | High | >50 | Primary Choice |

| DIPE | 1.9 | Moderate | >40 | Alternative |

| Toluene | 2.5 | Low | >20 | Avoid (Hydrophobic) |

| THF | 0.46 | Very Low | <10 | Avoid (Strips water) |

Expert Insight: If the E-value is <20, perform a "double kinetic resolution." Re-subject the isolated enantioenriched alcohol to a second round of acylation to upgrade ee% from ~85% to >99%.[1]

Protocol B: TEMPO-Mediated Oxidation[1]

To generate chiral acids or aldehydes from the resolved alcohol, TEMPO oxidation is superior to Swern or Jones oxidation for this substrate.[1] The quaternary center makes the aldehyde prone to decarbonylation under harsh conditions; TEMPO operates under mild, aqueous-compatible conditions.[1]

The Anelli Protocol (Modified for Hindered Alcohols)

Reagents:

-

Substrate: (S)-2-Ethyl-2-methylhexan-1-ol (5 mmol)[1]

-

Catalyst: TEMPO (0.1 equiv)

-

Co-oxidant: NaOCl (Bleach, 10-13%)

-

Buffer: NaHCO3 / KBr (0.1 M aqueous)

-

Solvent: CH2Cl2 / Water biphasic system[2]

Step-by-Step Protocol:

-

Biphasic Setup: Dissolve 720 mg of alcohol and 78 mg of TEMPO in 10 mL CH2Cl2. Add 10 mL of aqueous KBr (0.5 M) / NaHCO3 (saturated).

-

Controlled Addition: Cool to 0°C. Add NaOCl solution dropwise over 30 minutes. Crucial: Maintain internal temperature <5°C to prevent over-oxidation to the acid if the aldehyde is the target.

-

Quenching: For aldehyde: Quench with aqueous Na2S2O3 immediately upon consumption of starting material.[1] For acid: Continue stirring at room temperature and add excess NaOCl.

-

Workup: Separate organic layer, extract aqueous layer with DCM, dry over MgSO4, and concentrate.

Safety Note: TEMPO/Bleach is exothermic.[1] On scale (>100g), use a continuous flow reactor to manage heat dissipation effectively.[1]

Analytical Quality Control (QC)

The Chromophore Problem

2-Ethyl-2-methylhexan-1-ol lacks a UV-active chromophore (e.g., benzene ring), making standard UV-HPLC invisible.[1]

Solution: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB-Cl) .[1]

This attaches a strong UV absorber (

Chiral HPLC Method[1]

-

Derivatization: Mix 10 mg sample + 15 mg DNB-Cl + 20

L Pyridine in DCM (30 min). Wash with dilute HCl, then NaHCO3.[1] Dry and inject.[1][3] -

Column: Phenomenex Lux® 5µm Cellulose-1 (OD-H equivalent) or Amylose-1 (AD-H equivalent).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

Visualizing the Workflow

The following diagram illustrates the decision tree for processing the racemic starting material into high-value chiral derivatives.

Figure 1: Stereoselective processing workflow for 2-Ethyl-2-methylhexan-1-ol, utilizing enzymatic resolution followed by chemical oxidation.

References

-

Enzymatic Kinetic Resolution Principles

-

Oxidation Protocols (TEMPO)

-

Chiral Analysis

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-2-methylhexan-1-ol | C9H20O | CID 14747414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: High-Stability Synthetic Ester Synthesis using 2-Ethyl-2-methylhexan-1-ol

Executive Summary & Molecular Rationale

This guide details the utilization of 2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9) as a strategic precursor for Group V synthetic lubricant base stocks.

While standard diesters (e.g., Di-2-ethylhexyl adipate) are ubiquitous in the industry, they suffer from susceptibility to hydrolysis and thermal degradation at extreme conditions. 2-Ethyl-2-methylhexan-1-ol distinguishes itself via its "Neo" structure (quaternary

The "Neo" Advantage

Unlike standard primary alcohols (e.g., 1-Decanol or 2-Ethylhexanol), 2-Ethyl-2-methylhexan-1-ol possesses a fully substituted carbon at the

-

Thermal Stability: The absence of

-hydrogens prevents the Chugaev-type elimination mechanism, a primary pathway for ester decomposition at high temperatures ( -

Hydrolytic Stability: The bulky ethyl and methyl groups at the

-position create a steric "umbrella" (Newman projection analysis), shielding the ester carbonyl carbon from nucleophilic attack by water.

Target Audience: This protocol is designed for chemical engineers and synthetic chemists aiming to synthesize high-performance diesters for aviation turbines, high-temp hydraulic fluids, or precision instrument greases.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value | Note |

| IUPAC Name | 2-Ethyl-2-methylhexan-1-ol | |

| CAS Number | 63126-08-9 | |

| Formula | ||

| Molecular Weight | 144.25 g/mol | |

| Structure Type | Neo-Alcohol (Quaternary | Critical for stability |

| Boiling Point | ~190-200°C (Est.)[1][2] | High retention in reactor |

| Viscosity Contribution | High | Branching increases internal friction compared to linear isomers |

Application Protocol: Synthesis of Bis(2-ethyl-2-methylhexyl) Adipate

This protocol describes the synthesis of a hindered diester by reacting 2-Ethyl-2-methylhexan-1-ol with Adipic Acid. This molecule serves as a robust benchmark for evaluating the alcohol's performance.

Materials & Equipment

-

Reactants:

-

2-Ethyl-2-methylhexan-1-ol (2.2 molar equivalents; 10% excess).[3]

-

Adipic Acid (1.0 molar equivalent).

-

-

Catalyst:

-

Tetraisopropyl Titanate (TIPT) or Tin(II) Oxalate (0.05 wt% of total charge). Note: Titanates are preferred for non-discoloring applications.

-

-

Solvent (Optional): Xylene (for azeotropic distillation) – Process below assumes solvent-free melt fusion.

-

Apparatus:

-

1L 4-neck Round Bottom Flask.

-

Dean-Stark Trap (or vacuum overhead condenser).

-

Nitrogen Sparge line.

-

High-vacuum pump (< 5 mmHg).

-

Reaction Workflow (Step-by-Step)

Step 1: Charge & Inerting Load Adipic Acid and 2-Ethyl-2-methylhexan-1-ol into the reactor. Initiate nitrogen sparge (200 mL/min) to remove atmospheric oxygen and moisture.

Step 2: Thermal Ramp Heat the mixture to 160°C under atmospheric pressure. Agitate at 300 RPM. Water evolution will begin as the mono-ester forms.

Step 3: Catalyst Addition Once the temperature stabilizes and initial water evolution slows, add the TIPT catalyst.

-

Critical Insight: Adding catalyst too early (when water concentration is high) can hydrolyze the titanate catalyst, deactivating it.

Step 4: Esterification (200°C - 220°C) Ramp temperature to 220°C . Maintain for 4-6 hours.

-

Monitoring: Monitor the Acid Number (AN).[4] The theoretical target is AN < 1.0 mg KOH/g before applying vacuum.

Step 5: Vacuum Stripping Apply vacuum gradually (starting at 100 mmHg, ramping down to < 5 mmHg) to drive the reaction to completion (Le Chatelier's principle) and strip the excess alcohol.

-

Endpoint: AN < 0.05 mg KOH/g.[5]

Step 6: Neutralization & Filtration

Cool to 90°C. Add 1% water (by wt) to hydrolyze residual titanate catalyst into titanium dioxide (

Process Visualization

Figure 1: Solvent-free melt esterification workflow for hindered diester synthesis.

Performance Characterization & Validation

To validate the "Neo" structure advantage, the synthesized ester must undergo rigorous tribological and chemical testing.

Hydrolytic Stability (The Gold Standard)

Method: ASTM D2619 (Beverage Bottle Method).

-

Protocol: 75g of ester + 25g of water + Copper strip sealed in a pressure bottle. Rotated at 93°C for 48 hours.[6]

-

Expectation:

-

Standard Diester (DOA): Acid Number rise of ~0.5 - 1.5 mg KOH/g.

-

Neo-Ester (Target): Acid Number rise of < 0.1 mg KOH/g .

-

Why: The quaternary carbon blocks the water molecule from approaching the carbonyl carbon.

-

Oxidative Stability

Method: RPVOT (ASTM D2272) or PDSC (ASTM D6186).

-

Mechanism: The lack of

-hydrogens prevents the initial abstraction step in the oxidative radical chain reaction. -

Protocol: Pressurize cell with oxygen (500 psi) at 150°C-200°C. Measure induction time (time until pressure drop).

Comparison Table

| Feature | Standard Diester (e.g., Di-2-ethylhexyl Adipate) | Neo-Diester (Bis(2-ethyl-2-methylhexyl) Adipate) |

| Beta-Hydrogens | Present (2 per alcohol chain) | Absent (Fully substituted) |

| Hydrolytic Stability | Moderate | Excellent |

| Pour Point | Excellent (-60°C) | Good (-40°C to -50°C) * |

| Viscosity Index | High | Moderate (Branching lowers VI slightly) |

| Cost | Low | High (Precursor complexity) |

*Note: While branching usually improves low-temp properties, excessive branching near the ester linkage can sometimes increase viscosity significantly. The ethyl/methyl split is an optimal balance.

Troubleshooting & Optimization

-

High Acid Number in Final Product:

-

Cause: Insufficient vacuum or wet nitrogen.

-

Fix: Ensure vacuum < 5 mmHg during the final hour. Verify nitrogen dryness.

-

-

Haze/Cloudiness:

-

Cause: Residual titanium catalyst.

-

Fix: The hydrolysis step (Step 6) is critical. Ensure the water added for catalyst deactivation is fully removed or the precipitated solids are filtered through a sub-micron pad.

-

-

Color Formation:

-

Cause: Oxidation during synthesis.

-

Fix: Increase Nitrogen sparge rate; ensure temperature does not exceed 225°C.

-

References

-

Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press. (Definitive text on Group V ester structures and "Neo" polyol chemistry).

-

ASTM International. (2021). ASTM D2619-21, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). West Conshohocken, PA.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14747414, 2-Ethyl-2-methylhexan-1-ol. Retrieved from PubChem.[7][8][3][9][10][1][11][2] [3]

-

Zschimmer & Schwarz. (2023). Synthetic Esters: Engineered to Perform. (White paper detailing the hydrolytic stability mechanisms of hindered esters).

-

ASTM International. (2019). ASTM D974-14(2019), Standard Test Method for Acid and Base Number by Color-Indicator Titration. West Conshohocken, PA.

Sources

- 1. 2-Ethylhex-2-enol | C8H16O | CID 5362614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-2-methylhexan-1-ol | C9H20O | CID 14747414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]

- 5. zslubes.com [zslubes.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. 3-Ethyl-2,3-dimethylhexan-1-ol | C10H22O | CID 139931212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 9. 4-Ethyl-2-methylhexan-1-ol | C9H20O | CID 21893715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2S)-3-Ethyl-2-methylhexan-1-ol | C9H20O | CID 137937879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Ethyl-2-methyl-1-hexanol | C9H20O | CID 21893717 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Fidelity Oxidation Strategies for Sterically Hindered Primary Alcohols: 2-Ethyl-2-methylhexan-1-ol

Introduction & Strategic Analysis

The Substrate Challenge: The "Neopentyl" Effect

The oxidation of 2-Ethyl-2-methylhexan-1-ol presents a distinct challenge in organic synthesis due to its steric environment. Unlike linear primary alcohols (e.g., 1-octanol), this substrate possesses a quaternary carbon at the

-

Structure: CH3(CH2)3-C(Et)(Me)-CH2OH

-

Steric Consequence: The C2 center is bonded to four distinct carbon groups (Methyl, Ethyl, Butyl, and the Hydroxymethyl group). This creates a "neopentyl-like" steric wall. While the lack of protons on C2 prevents competitive elimination reactions (E2) to form alkenes, it significantly retards the rate of nucleophilic attack on the activated alcohol intermediates required in many oxidation mechanisms.

Selection of Oxidative Pathways

To ensure high yields and purity, we must select reagents that can overcome this steric barrier without inducing side reactions (such as esterification of the product acid with the starting alcohol).

| Target Product | Recommended Protocol | Mechanism | Rationale |

| Aldehyde (2-Ethyl-2-methylhexanal) | Swern Oxidation | Activated DMSO (Alkoxysulfonium) | The active species (dimethylchlorosulfonium ion) is small and highly electrophilic, allowing it to engage the hindered hydroxyl group effectively at low temperatures. |

| Carboxylic Acid (2-Ethyl-2-methylhexanoic acid) | TEMPO/Bleach (Anelli) | Oxoammonium cation | A catalytic cycle using NaOCl (bleach) is scalable and "green." The radical mechanism is less sensitive to steric bulk than chromate ester formation (Jones). |

Visualizing the Reaction Workflow

The following diagram outlines the divergent pathways for selective oxidation.

Figure 1: Divergent synthetic pathways for the selective oxidation of the hindered alcohol substrate.

Protocol A: Synthesis of 2-Ethyl-2-methylhexanal (Swern Oxidation)

Objective: Selective oxidation to the aldehyde without over-oxidation to the acid. Scale: 10 mmol (approx. 1.44 g of alcohol)

Reagents & Equipment

-

Oxalyl Chloride: 1.1 equiv (11 mmol, 0.95 mL)

-

DMSO: 2.2 equiv (22 mmol, 1.6 mL) - Must be anhydrous.

-

Triethylamine (Et3N): 5.0 equiv (50 mmol, 7.0 mL) - Must be dry.

-

Dichloromethane (DCM): Anhydrous (50 mL).

-

Glassware: Flame-dried 3-neck round bottom flask, addition funnel, nitrogen/argon atmosphere.

Step-by-Step Methodology

-

Activation (The "Swern Reagent"):

-